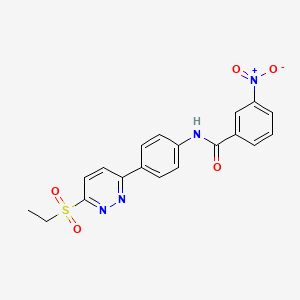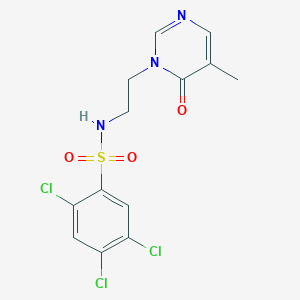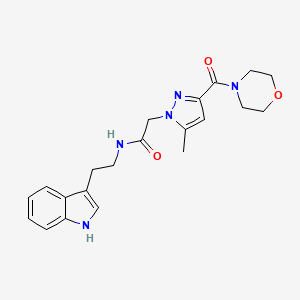
1-butyl-3-((4-ethoxyphenyl)sulfonyl)-6-fluoroquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Butyl-3-((4-ethoxyphenyl)sulfonyl)-6-fluoroquinolin-4(1H)-one is a chemical compound that belongs to the quinolone class of antibiotics. It is also known as Fluoroquinolone 1, and its chemical structure is shown in Figure 1. This compound has been extensively studied for its antibacterial properties and has shown promising results in various scientific research studies.
Scientific Research Applications
Fluorescent Probes for Biological Applications
Quinoline derivatives have been employed as fluorescent probes due to their excellent photophysical properties. For example, a study presented a novel two-photon fluorescent probe for detecting 1,4-dithiothreitol (DTT), showcasing its utility in biological imaging with low cytotoxicity, which illustrates the potential of quinoline derivatives in bio-imaging and sensing applications (Sun et al., 2018).
Catalysis and Organic Synthesis
Quinoline sulfonate derivatives have been utilized as catalysts and intermediates in organic synthesis. For instance, a novel nanosized N-sulfonated Brönsted acidic catalyst was used to promote the synthesis of polyhydroquinoline derivatives via Hantzsch condensation, demonstrating the utility of quinoline-based compounds in facilitating chemical reactions (Goli-Jolodar et al., 2016).
Antimicrobial Activity
Some quinoline sulfonate derivatives have been synthesized and evaluated for their antimicrobial properties, indicating their potential in the development of new antimicrobial agents. A study highlighted the synthesis of quaternary ammonium salts with quinoline and isoquinoline functional groups, some of which showed high activity against Gram-positive and Gram-negative bacteria, as well as fungi (Fadda et al., 2016).
Antitumor Agents
Quinoline derivatives have also been explored for their antitumor properties. A particular study designed and synthesized new 2-phenylquinolin-4-ones, demonstrating significant inhibitory activity against various tumor cell lines. This research underscores the potential of quinoline derivatives in developing new antitumor agents (Chou et al., 2010).
Material Science Applications
Quinoline-based compounds have applications in material science, such as in the development of luminescent materials. For instance, zinc(II) and cadmium(II) complexes based on modified 8-hydroxyquinoline showed strong yellow-orange luminescence, indicating their potential use as luminescent materials (Tan et al., 2018).
properties
IUPAC Name |
1-butyl-3-(4-ethoxyphenyl)sulfonyl-6-fluoroquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FNO4S/c1-3-5-12-23-14-20(21(24)18-13-15(22)6-11-19(18)23)28(25,26)17-9-7-16(8-10-17)27-4-2/h6-11,13-14H,3-5,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYEPHAGKLWZDLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=C1C=CC(=C2)F)S(=O)(=O)C3=CC=C(C=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyl)acetamide](/img/structure/B2766008.png)
![2-{[1-(2-Hydroxycyclohexyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2766010.png)
![N-(2-ethoxyphenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2766012.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2766015.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-(4-(5-methylisoxazole-3-carbonyl)piperazin-1-yl)ethyl)acetamide hydrochloride](/img/structure/B2766018.png)
![4-methoxy-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2766019.png)
![Ethyl 2-(2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate](/img/structure/B2766020.png)
![9-cyclohexyl-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2766021.png)

